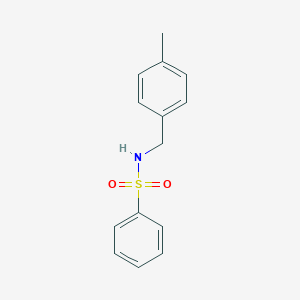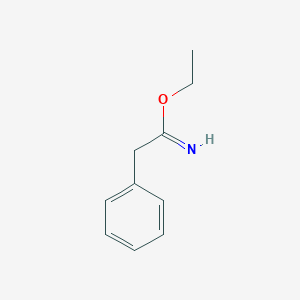
2-Phenyl-acetimidic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-acetimidic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug development. This compound is also known as ethyl 2-phenylacetimidate or ethyl 2-phenylacetamidate.
Aplicaciones Científicas De Investigación
2-Phenyl-acetimidic acid ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial and antitumor activities. This compound has also been investigated for its potential use as a precursor in the synthesis of various pharmaceuticals, including antibiotics, antiviral drugs, and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-acetimidic acid ethyl ester is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by disrupting their metabolic pathways. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-acetimidic acid ethyl ester has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This compound has also been shown to exhibit significant antitumor activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Phenyl-acetimidic acid ethyl ester in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety procedures when working with it in the lab.
Direcciones Futuras
There are several future directions for the study of 2-Phenyl-acetimidic acid ethyl ester. One potential direction is the investigation of its potential use as a precursor in the synthesis of novel pharmaceuticals. Another potential direction is the study of its mechanism of action, including its interactions with various metabolic pathways. Additionally, further research is needed to determine the potential toxicity of this compound and to develop proper safety protocols for its use in lab experiments.
In conclusion, 2-Phenyl-acetimidic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. Its synthesis method is relatively simple, and it has been shown to exhibit significant antimicrobial and antitumor activities. However, further research is needed to fully understand its mechanism of action and to develop proper safety protocols for its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-Phenyl-acetimidic acid ethyl ester involves the reaction of ethyl chloroacetate with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of ethyl 2-phenylacetate, which is then treated with hydroxylamine hydrochloride to obtain 2-Phenyl-acetimidic acid ethyl ester. The overall yield of this synthesis method is approximately 70%.
Propiedades
Número CAS |
4971-77-1 |
|---|---|
Nombre del producto |
2-Phenyl-acetimidic acid ethyl ester |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
ethyl 2-phenylethanimidate |
InChI |
InChI=1S/C10H13NO/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
Clave InChI |
WOSCONIPQYKXMP-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC1=CC=CC=C1 |
SMILES canónico |
CCOC(=N)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



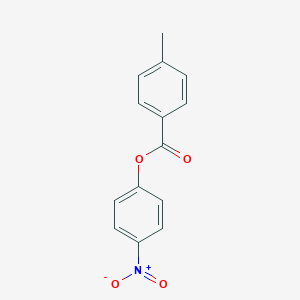
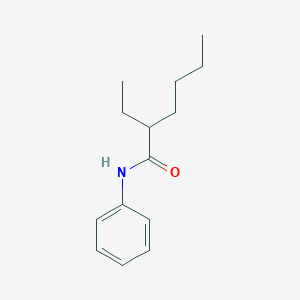
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
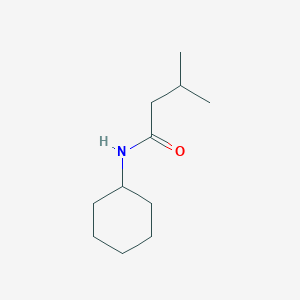
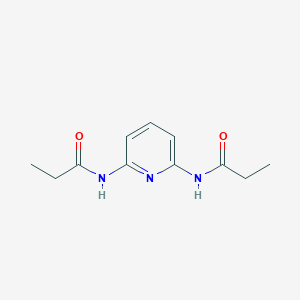
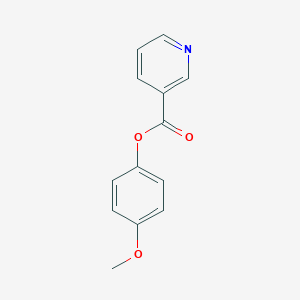
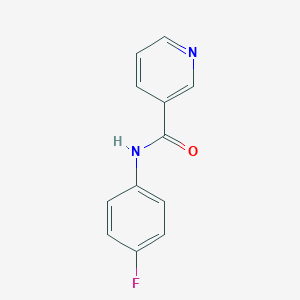
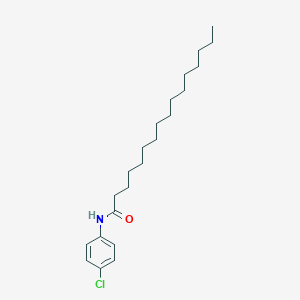
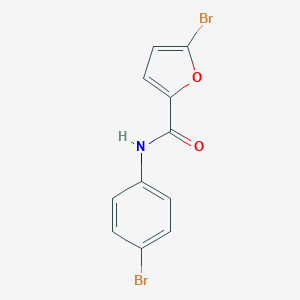
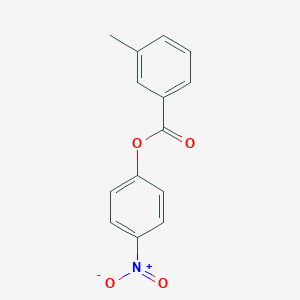
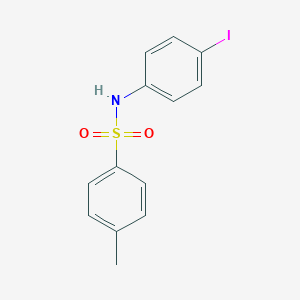
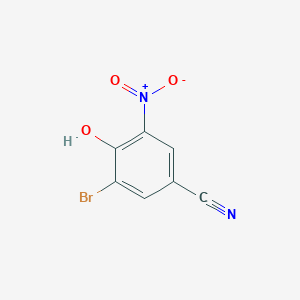
![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
